

4-Bromo-2-fluoro-3-methylbenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-methylbenzoic acid

Cat. No.: B2717114

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **4-Bromo-2-fluoro-3-methylbenzoic Acid**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for **4-Bromo-2-fluoro-3-methylbenzoic acid** (CAS No. 194804-90-5). As a substituted halogenated aromatic carboxylic acid, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risk in a laboratory setting. This document is designed to empower researchers with the knowledge to handle this reagent responsibly, ensuring personal safety and experimental integrity.

Compound Identification and Physicochemical Properties

4-Bromo-2-fluoro-3-methylbenzoic acid is a solid organic compound.^[1] A clear understanding of its physical and chemical properties is the foundation of safe handling.

Property	Value	Source
CAS Number	194804-90-5	[2] [3]
Molecular Formula	C ₈ H ₆ BrFO ₂	[1] [3]
Molecular Weight	233.04 g/mol	[1] [3]
Appearance	Solid, off-white crystalline powder	[1] [4]
Purity	Typically ≥95%	[3]
Storage	Store at room temperature in a cool, dry place	[3] [4]

Hazard Identification and Toxicological Profile

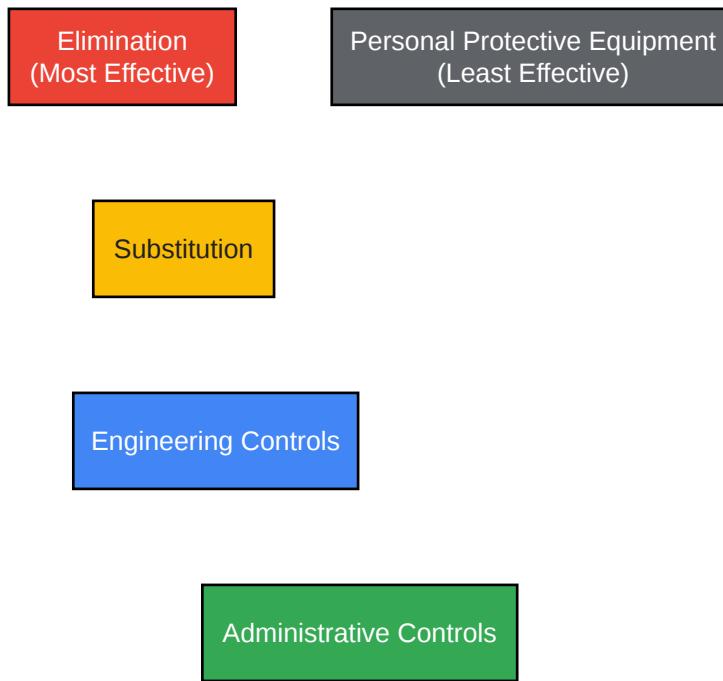
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-Bromo-2-fluoro-3-methylbenzoic acid** is classified with the signal word "Warning". [\[2\]](#)[\[3\]](#) The primary hazards are associated with irritation and acute oral toxicity.

GHS Hazard Statements:[\[2\]](#)[\[5\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Toxicological Rationale: The toxicological profile of this compound is characteristic of many substituted benzoic acids.

- Oral Toxicity (H302): If ingested, the compound can cause irritation of the digestive tract and may be harmful.[\[4\]](#)[\[6\]](#) Immediate medical attention is required.
- Skin and Eye Irritation (H315, H319): As an acidic compound, direct contact with skin can cause irritation.[\[4\]](#) Prolonged contact may lead to redness and discomfort. The greatest


acute risk is contact with the eyes, where it can cause serious irritation and potential damage.[4][7] The acidic nature of the carboxylic acid group and the presence of halogens can exacerbate this effect.

- Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and a feeling of tightness in the chest.[4][8] All handling of the solid should be performed in a manner that avoids generating dust.

While specific Occupational Exposure Limits (OELs) have not been established for **4-Bromo-2-fluoro-3-methylbenzoic acid**, it is prudent to handle it with the same caution as other halogenated aromatic compounds.[9] The National Institute for Occupational Safety and Health (NIOSH) recommends exposure limits for some halogenated agents as low as 0.5-2 ppm, highlighting the need for effective engineering controls.[10][11]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory hazards is by applying the hierarchy of controls. This framework prioritizes the most effective and protective measures.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

- Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous reagent should be considered if the chemical synthesis allows.
- Engineering Controls: This is the primary method for controlling exposure. Always handle **4-Bromo-2-fluoro-3-methylbenzoic acid** inside a certified chemical fume hood to contain dust and vapors.[\[12\]](#) Facilities should be equipped with an eyewash station and a safety shower.[\[4\]](#)
- Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling, and comprehensive training are critical. Ensure all users are trained on the specific hazards of this compound and the procedures outlined in this guide.[\[13\]](#)
- Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

PPE Item	Specification	Rationale
Eye/Face Protection	Chemical safety goggles or a face shield.	Protects against dust particles and splashes causing serious eye irritation. [4] [8]
Hand Protection	Nitrile gloves.	Provides a barrier against skin contact. Always wash hands after removing gloves. [8] [14]
Skin/Body Protection	A fully-buttoned lab coat.	Prevents contamination of personal clothing. [4] [8]
Respiratory Protection	A NIOSH-approved respirator may be required for large spills or if engineering controls are insufficient.	Prevents inhalation of dust that can cause respiratory tract irritation. [4]

Standard Operating Protocols

Adherence to detailed protocols is essential for minimizing exposure and ensuring reproducible results.

Protocol 1: Weighing the Solid Compound

- Preparation: Don appropriate PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is on and operating correctly.
- Staging: Place a clean weigh boat on an analytical balance inside the fume hood. Tare the balance.
- Dispensing: Carefully open the reagent container. Using a clean spatula, gently transfer the desired amount of **4-Bromo-2-fluoro-3-methylbenzoic acid** to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.
- Sealing: Securely close the main reagent container immediately after dispensing.
- Cleanup: Wipe the spatula clean with a dry wipe. Dispose of the wipe in the designated solid chemical waste container.
- Transfer: Carefully transport the weighed compound in its weigh boat to the reaction vessel, which should also be within the fume hood.

Protocol 2: Preparing a Solution

- Preparation: Perform all steps within a chemical fume hood. Have your solvent and glassware ready.
- Addition of Solid: Add the weighed **4-Bromo-2-fluoro-3-methylbenzoic acid** to the reaction or mixing vessel.
- Solvent Addition: Slowly add the desired solvent to the vessel. If using a stir bar, begin gentle stirring.
- Dissolution: Cap the vessel and allow the compound to dissolve. Gentle heating or sonication may be used if required, ensuring the vessel is appropriately vented to avoid pressure buildup.

- Labeling: Clearly label the vessel containing the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

Exposure Route	First-Aid Procedure	Source
Inhalation	Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.	[2][4]
Skin Contact	Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.	[4]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.	[4][7]
Ingestion	Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.	[4][7]

Spill Response Protocol

For small spills of solid material:

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for responding to a small solid spill.

- Alert & Restrict: Alert others in the immediate area and restrict access.[15]
- PPE: Ensure you are wearing the appropriate PPE.[4]
- Cleanup: Do NOT dry sweep.[13] Gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4] Avoid any action that generates dust.[4]
- Decontaminate: Once the solid is removed, decontaminate the area with a wet wipe or cloth, then wash the area down.[15]
- Disposal: Dispose of all cleanup materials as hazardous waste in accordance with local regulations.[2][16]

Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

- Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8][17] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[13][18]
- Disposal: All waste material, including empty containers and contaminated cleanup supplies, must be disposed of as hazardous waste.[2] Do not pour down the drain.[12] Follow all local, state, and federal regulations for chemical waste disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-fluoro-3-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. mdpi.com [mdpi.com]
- 10. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 11. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 13. nj.gov [nj.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. labogens.com [labogens.com]
- 18. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [4-Bromo-2-fluoro-3-methylbenzoic acid safety and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2717114#4-bromo-2-fluoro-3-methylbenzoic-acid-safety-and-handling-precautions\]](https://www.benchchem.com/product/b2717114#4-bromo-2-fluoro-3-methylbenzoic-acid-safety-and-handling-precautions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com